N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is a chemical compound used in scientific research. It is a short, amino reactive homobifunctional crosslinking reagent . It is useful in polymer coupling to proteins, because it may lead to a better selectivity among all the amino groups present in a protein, thus yielding less heterogeneous PEG-protein conjugates mixture because only the most nucleophilic and solvent exposed amines can react .

Molecular Structure Analysis

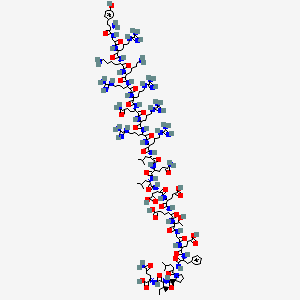

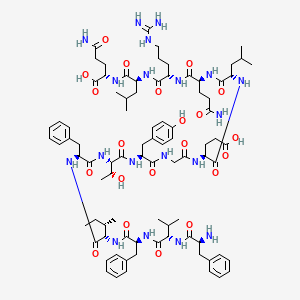

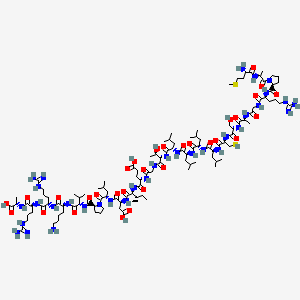

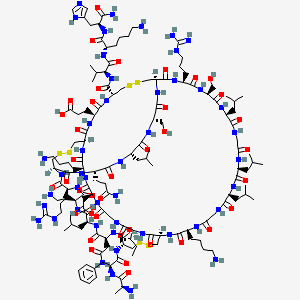

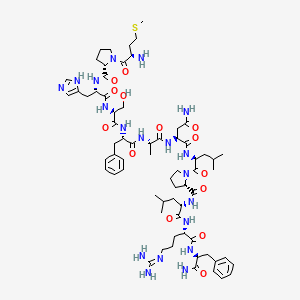

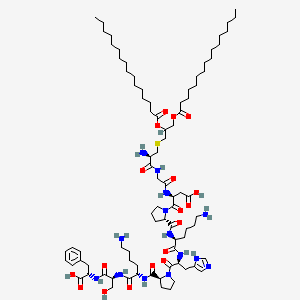

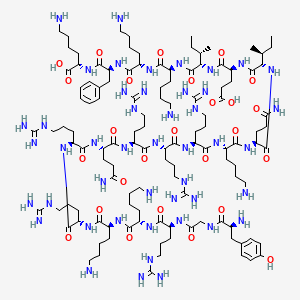

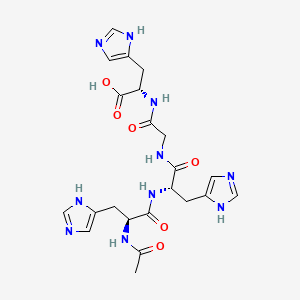

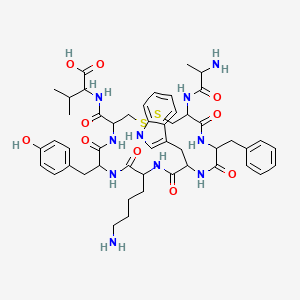

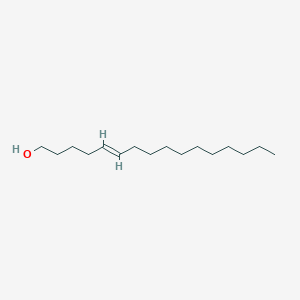

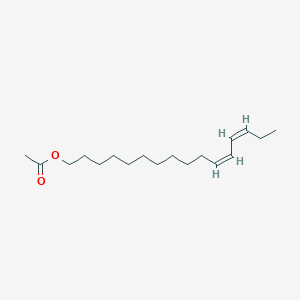

The molecular formula of the compound is C16H21N3O10 . The exact mass is 415.12300 . Unfortunately, the specific structure of the molecule is not provided in the search results.Chemical Reactions Analysis

The compound is known to react with the amino groups present in a protein, leading to the formation of PEG-protein conjugates . This reaction is selective, reacting only with the most nucleophilic and solvent exposed amines .Physical and Chemical Properties Analysis

The compound has a melting point of 163-164ºC . It is slightly soluble in chloroform and DMSO . The compound is solid and white in color . It is hygroscopic and should be stored in a refrigerator, under an inert atmosphere .科学的研究の応用

Bioconjugation for Drug Delivery

The synthesis and characterization of bioconjugates that facilitate targeted drug delivery to specific organs, such as the liver, is a significant application. For instance, a study explored the conjugation of cholic acid with EDTA via an 11-atom spacer using succinimidyl ester chemistry. This conjugate demonstrated the ability to form stable chelates, facilitating targeted hepatobiliary delivery of therapeutic agents, as evidenced by rapid liver uptake and subsequent clearance in animal models. This approach shows promise for enhancing the specificity and efficacy of drug delivery systems (Betebenner et al., 1991).

Immunological Studies

In immunological research, succinimidyl esters are utilized to investigate the mechanisms of T cell expansion and division. A study demonstrated that the division of CD4+ T cells in irradiated mice required peptides distinct from those involved in thymic selection. This suggests that succinimidyl ester derivatives can be used as tools to dissect the complex interactions within the immune system, providing insights into T cell biology and potential therapeutic targets (Bender et al., 1999).

Neurological Research

The study of neurological disorders and their underlying mechanisms also benefits from the application of these chemical complexes. For example, research into the metabolic profiles of mice deficient in succinate semialdehyde dehydrogenase provided valuable insights into the pathophysiology of certain neurological conditions. This study highlighted the role of β-alanine and other metabolites in modulating neurometabolic pathways, which could have implications for understanding and treating neurological diseases (Gibson et al., 2002).

Radiolabeling for Imaging

Another application is in the field of radiolabeling, where succinimidyl esters are used to attach radioactive isotopes to antibodies or other molecules for diagnostic imaging. A study described the synthesis of N-Succinimidyl 5-(trialkylstannyl)-3-pyridinecarboxylates as precursors for labeling proteins with radioiodine, demonstrating their utility in creating highly specific imaging agents for medical diagnostics (Garg et al., 1991).

作用機序

Target of Action

The primary targets of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex are proteins, specifically the amino groups present in a protein .

Mode of Action

This compound is a short, amino reactive homobifunctional crosslinking reagent . It interacts with its targets by coupling to proteins, leading to a better selectivity among all the amino groups present in a protein . This results in less heterogeneous PEG-protein conjugates mixture because only the most nucleophilic and solvent exposed amines can react .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein interactions. By selectively reacting with certain amino groups in proteins, it can alter the structure and function of these proteins, affecting the biochemical pathways in which they are involved. The downstream effects of these changes can vary widely depending on the specific proteins and pathways involved .

Pharmacokinetics

It is known that the compound is solid in form, slightly soluble in chloroform and dmso, and should be stored in a hygroscopic, refrigerator, under inert atmosphere .

Result of Action

The result of the action of this compound is the formation of less heterogeneous PEG-protein conjugates . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of the conjugates formed.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is moisture sensitive, suggesting that its action, efficacy, and stability could be affected by humidity . Furthermore, its solubility in different solvents suggests that the solvent environment could also influence its action .

将来の方向性

The compound’s unique properties enable its application in various research areas, such as drug delivery systems and bioconjugation reactions. Its ability to selectively react with the most nucleophilic and solvent exposed amines in a protein could be leveraged to create less heterogeneous PEG-protein conjugates, which could have potential applications in drug delivery and other areas of research .

生化学分析

Biochemical Properties

N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex is a short, amino reactive homobifunctional crosslinking reagent . It is useful in polymer coupling to proteins, as it may lead to a better selectivity among all the amino groups present in a protein . This results in less heterogeneous polyethylene glycol (PEG)-protein conjugates mixture because only the most nucleophilic and solvent-exposed amines can react .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with amino groups in proteins . The compound can form covalent bonds with these groups, leading to changes in the protein’s structure and function .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction between N-succinimidyl carbonate and β-alanine in the presence of 1,4-dioxane as a solvent. The reaction results in the formation of N-succinimidoxycarbonyl-β-alanine N-succinimidyl ester 1,4-dioxane complex.", "Starting Materials": [ "N-succinimidyl carbonate", "β-alanine", "1,4-dioxane" ], "Reaction": [ "Add N-succinimidyl carbonate and β-alanine to 1,4-dioxane solvent", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux and continue stirring for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold diethyl ether", "Dry the product under vacuum" ] } | |

CAS番号 |

1215667-16-5 |

分子式 |

C16H21N3O10 |

分子量 |

415.355 |

IUPAC名 |

1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2 |

InChIキー |

AQUFMAPQJCPCRK-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1 |

同義語 |

N-[[N-[(Succinimidooxy)carbonyl]-β-alanyl]oxy]succinimide 1,4- Dioxane; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。